BENGHE Foundational & Exploratory

Check Availability & Pricing

Foreword: The Strategic Importance of a
Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

4-Bromo-5-fluoro-2-nitrobenzoic
Compound Name: _
acid
CAS No.: 1020717-99-0
Cat. No.: B1519027
. J

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and
materials science discovery, the strategic value of a molecular scaffold is defined by its
functional group tolerance, predictable reactivity, and potential for diversification. 4-Bromo-5-
fluoro-2-nitrobenzoic acid is a quintessential example of such a high-value building block. Its
architecture, featuring a strategically substituted benzene ring, offers a confluence of reactive
sites and modulating electronic effects. The presence of ortho-nitro and para-bromo
substituents to the carboxylic acid, along with a meta-fluoro group, creates a unique electronic
and steric environment. This guide provides an in-depth exploration of its molecular structure,
moving from fundamental properties to the nuanced analytical techniques required for its
definitive characterization, thereby offering researchers and drug development professionals a
comprehensive understanding of this versatile compound.

Core Chemical Identity and Physicochemical
Landscape

A molecule's utility begins with its fundamental properties. For 4-Bromo-5-fluoro-2-
nitrobenzoic acid, the interplay between its electron-withdrawing groups (-NOz, -Br, -F) and
the acidic carboxylic acid moiety governs its physical behavior and chemical reactivity.

Table 1: Chemical Identifiers and Physicochemical Properties
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Parameter Value Source

4-bromo-5-fluoro-2-
IUPAC Name . . . PubChem[1]
nitrobenzoic acid

CAS Number 1020717-99-0 PubChem([1]
Molecular Formula C7H3BrFNOa4 PubChem[1]
Molecular Weight 264.00 g/mol PubChem[1]
, C1=C(C(=CC(=C1F)Br)
Canonical SMILES PubChem[1]
[O-)C(=0)0
JZVCMOJSPCGLTC-
InChl Key PubChem[1]
UHFFFAOYSA-N
Hydrogen Bond Donors 1 PubChem[1]
Hydrogen Bond Acceptors 5 PubChem[1]
Rotatable Bond Count 1 PubChem[1]
Topological Polar Surface Area  83.1 A2 PubChem[1]

| Solubility | Typically soluble in organic solvents, with limited water solubility.[2] |
CymitQuimica[2] |

The strong electron-withdrawing nature of the nitro group, fluorine, and bromine atoms
significantly increases the acidity of the carboxylic acid group by stabilizing the conjugate base
(carboxylate anion). This electronic profile is also a primary driver of the molecule's reactivity,
particularly in nucleophilic aromatic substitution reactions.

Elucidating the Molecular Architecture: A Multi-
Technique Approach

Confirming the precise molecular structure of a compound like 4-Bromo-5-fluoro-2-
nitrobenzoic acid is not a single-step process. It requires the convergence of data from
multiple analytical techniques. The causality behind selecting this suite of methods is to create
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a self-validating system where each technique corroborates the others, leading to an
unambiguous structural assignment.

Spectroscopic Characterization Workflow

The logical flow for structural verification begins with mass spectrometry to confirm the mass
and elemental composition, followed by IR spectroscopy to identify key functional groups, and
finally, NMR spectroscopy to map the precise connectivity of the atoms.

4 Structural Elucidation Workflow )

( )
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( )
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Click to download full resolution via product page

Caption: Analytical workflow for structural confirmation.

Mass Spectrometry (MS)
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Expertise & Experience: The first question in structural analysis is "What is its mass?". High-
resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous
determination of the molecular formula. For this compound, the presence of bromine is a key
diagnostic feature.

Protocol Insights:

o Expected Molecular lon ([M-H]"): In negative ion mode ESI-MS, the expected exact mass for
the deprotonated molecule (C7H2BrFNOa4™) is approximately 261.9152 Da.

o The Bromine Isotope Pattern: A critical self-validating feature is the isotopic signature of
bromine. Bromine has two stable isotopes, 7°Br and 8Br, in nearly a 1:1 natural abundance.
Therefore, the mass spectrum will exhibit two peaks of almost equal intensity separated by
approximately 2 Da (e.g., the M~ and M~+2 peaks), which is a definitive indicator of a
monobrominated compound.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the
functional groups present. Each functional group absorbs infrared radiation at a characteristic
frequency, corresponding to its vibrational energy.

Protocol Insights: A standard protocol involves acquiring a spectrum using an ATR-FTIR
spectrometer. The sample is analyzed neat as a solid powder.

Table 2: Expected IR Absorption Frequencies
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Functional Group

Carboxylic Acid

Bond Vibration

O-H stretch

Expected
Wavenumber
(cm™)

2500-3300 (broad)

Rationale

Characteristic
broad absorption
due to hydrogen
bonding.

Carboxylic Acid

C=0 stretch

1700-1725

Conjugation with the
aromatic ring and
electron-withdrawing
groups slightly shifts
this value.

Nitro Group

N-O asymmetric

stretch

1520-1560

Strong absorption
typical for aromatic

nitro compounds.

Nitro Group

N-O symmetric stretch

1340-1370

Another strong,
characteristic

absorption.

Aromatic Ring

C=C stretch

1450-1600

Multiple bands
indicating the aromatic

core.

Aryl-Halogen

C-F stretch

1200-1280

Strong absorption
confirming the C-F
bond.

| Aryl-Halogen | C-Br stretch | 500-650 | Found in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the detailed

connectivity of a molecule. For 4-Bromo-5-fluoro-2-nitrobenzoic acid, a combination of 1H,

13C, and *°F NMR is essential for an unequivocal assignment.
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Protocol Insights: The sample would be dissolved in a deuterated solvent like DMSO-ds. The
carboxylic acid proton is often broad and may exchange with residual water; its observation is
solvent-dependent.

e 1H NMR: The aromatic region is of primary interest. We expect two signals, each
corresponding to one proton on the benzene ring.

o H-3: This proton is ortho to the -COOH and -NO2 groups. It will appear as a doublet, split
by the meta-coupling to H-6. Due to the strong deshielding from the adjacent nitro group, it
is expected to be the most downfield aromatic proton.

o H-6: This proton is ortho to the -F and meta to the -Br. It will appear as a doublet, split by
the meta-coupling to H-3. The coupling to the adjacent fluorine atom (ortho *H-1°F
coupling) will further split this signal into a doublet of doublets.

e 13C NMR: Seven distinct carbon signals are expected. The chemical shifts are heavily
influenced by the substituents. The carboxyl carbon (C=0) will be the most downfield signal
(~165 ppm). The carbon attached to fluorine (C-5) will show a large one-bond C-F coupling
constant, while other carbons will show smaller two- or three-bond couplings.

e 19F NMR: A single resonance is expected, confirming the presence of one fluorine
environment. The chemical shift provides information about the electronic environment of the
fluorine atom.

Synthesis, Reactivity, and Application Potential

The molecular structure directly dictates the compound's synthetic accessibility and its
subsequent reactions.

Retrosynthetic Analysis and Plausible Synthesis

A common strategy for synthesizing polysubstituted benzoic acids involves electrophilic
aromatic substitution on a less substituted precursor. A plausible route is the nitration of 4-
bromo-5-fluorobenzoic acid.[3]

Experimental Protocol: Nitration of 4-Bromo-5-fluorobenzoic acid
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o Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath
(0-5 °C), slowly add 4-bromo-5-fluorobenzoic acid (1.0 eq) to concentrated sulfuric acid.

 Nitration: While maintaining the temperature below 10 °C, add a nitrating mixture (fuming
nitric acid in concentrated sulfuric acid) dropwise over 30 minutes. The nitro group is directed
to the C2 position, activated by the carboxylic acid group and ortho/para to the halogen
directors, but sterically favored away from the bromine.

o Reaction Monitoring: Stir the reaction mixture at low temperature for 2-4 hours. Monitor the
reaction progress by thin-layer chromatography (TLC).

o Workup: Carefully pour the reaction mixture onto crushed ice. The solid product will
precipitate out of the aqueous solution.

« Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water to
remove residual acid, and recrystallize from a suitable solvent system (e.g., ethanol/water) to
yield pure 4-Bromo-5-fluoro-2-nitrobenzoic acid.

Reactivity Profile

The molecule's functionality makes it a versatile intermediate. The carboxylic acid can be
readily converted to esters, amides, or acid chlorides. The nitro group can be reduced to an
amine, opening up a vast array of subsequent derivatization chemistries, such as diazotization
or amide coupling. The aromatic halogens can participate in cross-coupling reactions (e.g.,
Suzuki, Heck) or nucleophilic aromatic substitution, with the fluorine atom being particularly
susceptible to displacement by strong nucleophiles.

4 Key Reaction Pathways )
( 4-Bromo-5-f|uoro-\
KZ-nitrobenzoic acicy
COOH - -CONHR -COOH - -COOR -NO2z - -NH2 -H - -Nu
- J
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Caption: Major reactive sites and potential transformations.

This multifunctional reactivity is precisely why such compounds are valuable in drug discovery,
allowing chemists to build complex molecules and explore chemical space efficiently.[4][5]
Fluorinated building blocks are often used to synthesize APIs, fluorescent probes, and
peptidomimetics.[5][6]

Safety and Handling

Trustworthiness: A complete technical profile must include safety information. Based on
aggregated GHS data, this compound must be handled with appropriate care.

e Hazards: It is classified as causing skin irritation and serious eye irritation.[1] It may also
cause respiratory irritation.[1] Some suppliers indicate it may be harmful if swallowed.[1]

« Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[7][8]
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.[7][9] Avoid generating dust.[8]

Conclusion

4-Bromo-5-fluoro-2-nitrobenzoic acid is more than just a collection of atoms; it is a carefully
designed synthetic tool. Its molecular structure, characterized by a dense arrangement of
electronically influential functional groups, provides a platform for complex molecular
engineering. A thorough understanding of its structure, confirmed through a logical and self-
validating analytical workflow (MS, IR, and multi-nuclear NMR), is paramount for its effective
use. This guide provides the foundational knowledge for researchers to confidently employ this
versatile building block in the rational design of novel pharmaceuticals, agrochemicals, and
advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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